2-[benzyl(methyl)amino]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
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Overview
Description
2-[benzyl(methyl)amino]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family This compound is characterized by its fused bicyclic structure, which includes a pyrimidine ring fused to a pyridine ring The presence of a benzyl(methyl)amino group and a carbaldehyde group adds to its chemical complexity and potential reactivity
Preparation Methods
The synthesis of 2-[benzyl(methyl)amino]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the condensation of appropriate starting materials under specific reaction conditions. For instance, the reaction of a pyrido[1,2-a]pyrimidine derivative with benzyl(methyl)amine in the presence of a suitable catalyst can lead to the formation of the desired compound. The reaction conditions typically involve refluxing the reactants in a suitable solvent such as methanol or ethanol .
Industrial production methods for this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability .
Chemical Reactions Analysis
2-[benzyl(methyl)amino]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The aldehyde group in the compound can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-[benzyl(methyl)amino]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: The compound has potential applications in the development of new pharmaceuticals due to its ability to interact with biological targets. It can be used in the design of enzyme inhibitors or receptor modulators.
Medicine: Research has shown that derivatives of this compound exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This makes it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of 2-[benzyl(methyl)amino]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The pathways involved in its mechanism of action depend on the specific biological target and the nature of the interaction .
Comparison with Similar Compounds
2-[benzyl(methyl)amino]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde can be compared with other similar compounds, such as pyrimido[1,2-a]benzimidazoles and imidazo[1,2-a]pyridines. These compounds share a similar fused bicyclic structure but differ in the specific functional groups attached to the rings.
Pyrimido[1,2-a]benzimidazoles: These compounds have a benzimidazole ring fused to a pyrimidine ring. They exhibit similar biological activities but may have different pharmacokinetic properties.
Imidazo[1,2-a]pyridines: These compounds have an imidazole ring fused to a pyridine ring.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Biological Activity
The compound 2-[benzyl(methyl)amino]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a member of the pyridopyrimidine family, which has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C24H21N5O3 with a molecular weight of approximately 427.5 g/mol. The compound features a pyridopyrimidine core, which is known for its diverse pharmacological properties.
1. Anticancer Activity
Research has indicated that pyridopyrimidine derivatives exhibit significant anticancer properties. For instance, compounds related to this class have been shown to inhibit various kinases involved in cancer progression. A study evaluating several derivatives reported that certain modifications in the structure could enhance antiproliferative activity against cancer cell lines, such as K562 and DU145 cells. The presence of specific functional groups was critical for achieving IC50 values in the low micromolar range (30–100 nM) for effective cytotoxicity .
2. Anti-inflammatory Properties
Another area of interest is the anti-inflammatory activity of similar compounds. In vitro studies have demonstrated that derivatives can inhibit the NF-kB pathway, a key player in inflammatory responses. For example, certain compounds from the pyridopyrimidine class were found to reduce LPS-induced NF-kB/AP-1 reporter activity significantly . The ability to modulate inflammatory pathways suggests potential therapeutic applications in treating chronic inflammatory diseases.
Structure-Activity Relationship (SAR)
The SAR analysis provides insights into how modifications to the chemical structure influence biological activity. Key findings include:
- Substituents on the benzyl group : Variations in substituents can lead to different binding affinities for target proteins, affecting both potency and selectivity.
- Position of functional groups : Altering the position of functional groups on the pyridopyrimidine ring can enhance or diminish biological activity .
Case Studies
- Case Study 1: Anticancer Efficacy
- Case Study 2: Inhibition of Inflammatory Pathways
Data Table: Summary of Biological Activities
Compound Name | Activity Type | IC50 Value (µM) | Target Mechanism |
---|---|---|---|
Compound A | Anticancer | <50 | Kinase inhibition |
Compound B | Anti-inflammatory | 4.8 - 30.1 | NF-kB pathway inhibition |
Compound C | Cytotoxicity | 30 - 100 | Induction of apoptosis |
Properties
Molecular Formula |
C17H15N3O2 |
---|---|
Molecular Weight |
293.32 g/mol |
IUPAC Name |
2-[benzyl(methyl)amino]-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde |
InChI |
InChI=1S/C17H15N3O2/c1-19(11-13-7-3-2-4-8-13)16-14(12-21)17(22)20-10-6-5-9-15(20)18-16/h2-10,12H,11H2,1H3 |
InChI Key |
KFYILYUEQFXAKE-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=C(C(=O)N3C=CC=CC3=N2)C=O |
Origin of Product |
United States |
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